N-ethyl-2-[N-(2-phenylethyl)methanesulfonamido]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-2-[N-(2-phenylethyl)methanesulfonamido]acetamide, also known as NS-398, is a nonsteroidal anti-inflammatory drug (NSAID) that has been extensively studied for its potential therapeutic applications. It was first synthesized in 1991 by scientists at the Sankyo Company in Japan as a selective inhibitor of cyclooxygenase-2 (COX-2) enzyme.
Mechanism of Action
N-ethyl-2-[N-(2-phenylethyl)methanesulfonamido]acetamide is a selective inhibitor of COX-2 enzyme, which is responsible for the production of prostaglandins, a group of lipid compounds that are involved in the regulation of inflammation, pain, and fever. By inhibiting COX-2 enzyme, N-ethyl-2-[N-(2-phenylethyl)methanesulfonamido]acetamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
N-ethyl-2-[N-(2-phenylethyl)methanesulfonamido]acetamide has been shown to have various biochemical and physiological effects, including the inhibition of COX-2 enzyme activity, the reduction of prostaglandin production, and the suppression of inflammatory cytokines. It has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
N-ethyl-2-[N-(2-phenylethyl)methanesulfonamido]acetamide has several advantages as a research tool, including its high selectivity for COX-2 enzyme, its ability to inhibit COX-2 enzyme without affecting COX-1 enzyme, and its low toxicity. However, it also has some limitations, such as its limited solubility in water, which can make it difficult to use in some experiments.
Future Directions
N-ethyl-2-[N-(2-phenylethyl)methanesulfonamido]acetamide has the potential to be used as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Future research directions could include the development of more potent and selective COX-2 inhibitors based on the structure of N-ethyl-2-[N-(2-phenylethyl)methanesulfonamido]acetamide, the investigation of the molecular mechanisms underlying its neuroprotective effects, and the exploration of its potential use as a drug delivery system.
Synthesis Methods
N-ethyl-2-[N-(2-phenylethyl)methanesulfonamido]acetamide can be synthesized using a multi-step process that involves the reaction of 2-phenylethylamine with chloromethyl methyl sulfide, followed by the reaction of the resulting product with ethyl chloroacetate. The final step involves the reaction of the intermediate product with sodium methoxide and ethyl acetate to yield N-ethyl-2-[N-(2-phenylethyl)methanesulfonamido]acetamide.
Scientific Research Applications
N-ethyl-2-[N-(2-phenylethyl)methanesulfonamido]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, which make it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-24-17-10-8-16(9-11-17)19-18(21)14-20(25(2,22)23)13-12-15-6-4-3-5-7-15/h3-11H,12-14H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKIXKULVVKCSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.